![molecular formula C18H20ClF2NO B12565153 4-[(4-Fluorophenoxy)(4-fluorophenyl)methyl]piperidine--hydrogen chloride (1/1) CAS No. 269740-35-4](/img/structure/B12565153.png)
4-[(4-Fluorophenoxy)(4-fluorophenyl)methyl]piperidine--hydrogen chloride (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Fluorophenoxy)(4-fluorophenyl)methyl]piperidine–hydrogen chloride (1/1) is an organic compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of fluorine atoms, which impart unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Fluorophenoxy)(4-fluorophenyl)methyl]piperidine–hydrogen chloride (1/1) typically involves the reaction of 4-fluorophenol with 4-fluorobenzyl chloride in the presence of a base to form 4-(4-fluorophenoxy)benzyl chloride. This intermediate is then reacted with piperidine under suitable conditions to yield the desired compound. The final product is obtained as a hydrochloride salt by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
4-[(4-Fluorophenoxy)(4-fluorophenyl)methyl]piperidine–hydrogen chloride (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4-[(4-Fluorophenoxy)(4-fluorophenyl)methyl]piperidine–hydrogen chloride (1/1) has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[(4-Fluorophenoxy)(4-fluorophenyl)methyl]piperidine–hydrogen chloride (1/1) involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Fluorophenoxy)phenylacetic acid
- 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine
Uniqueness
4-[(4-Fluorophenoxy)(4-fluorophenyl)methyl]piperidine–hydrogen chloride (1/1) is unique due to the presence of two fluorine atoms, which impart distinct chemical and biological properties. This compound exhibits higher stability, enhanced binding affinity, and specific reactivity compared to its analogs.
Propiedades
Número CAS |
269740-35-4 |
|---|---|
Fórmula molecular |
C18H20ClF2NO |
Peso molecular |
339.8 g/mol |
Nombre IUPAC |
4-[(4-fluorophenoxy)-(4-fluorophenyl)methyl]piperidine;hydrochloride |
InChI |
InChI=1S/C18H19F2NO.ClH/c19-15-3-1-13(2-4-15)18(14-9-11-21-12-10-14)22-17-7-5-16(20)6-8-17;/h1-8,14,18,21H,9-12H2;1H |
Clave InChI |
GWKPBRXGPSQTPO-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1C(C2=CC=C(C=C2)F)OC3=CC=C(C=C3)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


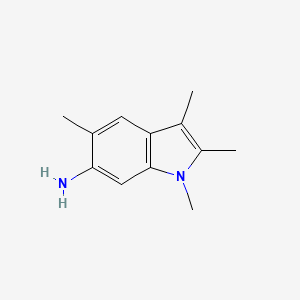
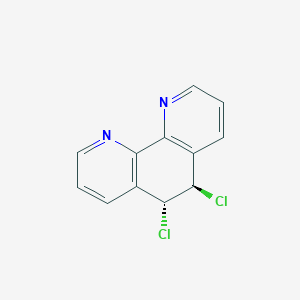

![1-Pyrenemethanamine, N-[[4-(dimethylamino)phenyl]methyl]-](/img/structure/B12565097.png)

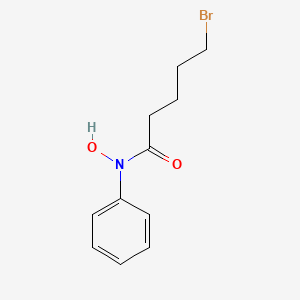
![5,6-Diamino-3-[(4-methylphenyl)sulfanyl]pyrazine-2-carbonitrile](/img/structure/B12565117.png)
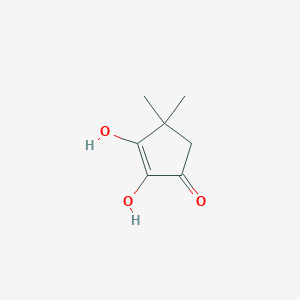
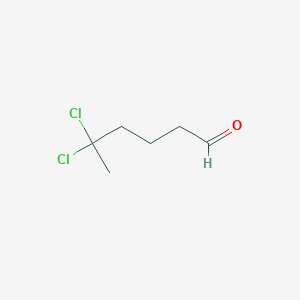

![tert-Butyl [(6-glycylpyridin-3-yl)oxy]acetate](/img/structure/B12565130.png)
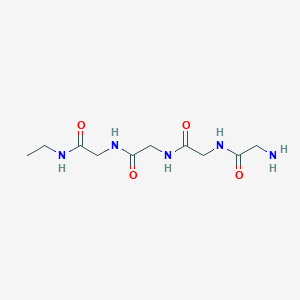
![2-Thiazolidinone, 5-[(2-chlorophenyl)methylene]-4-thioxo-](/img/structure/B12565148.png)
![4-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]morpholine](/img/structure/B12565155.png)
